3-Bromo-N-methyl-N-boc-propylamine
CAS No.: 828272-19-1
Cat. No.: VC0028102
Molecular Formula: C9H18BrNO2
Molecular Weight: 252.152
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 828272-19-1 |
---|---|
Molecular Formula | C9H18BrNO2 |
Molecular Weight | 252.152 |
IUPAC Name | tert-butyl N-(3-bromopropyl)-N-methylcarbamate |
Standard InChI | InChI=1S/C9H18BrNO2/c1-9(2,3)13-8(12)11(4)7-5-6-10/h5-7H2,1-4H3 |
Standard InChI Key | PIUWBRCCWDAPFG-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N(C)CCCBr |
Introduction
Chemical Identity and Structure
3-Bromo-N-methyl-N-boc-propylamine is characterized by a propyl chain with a terminal bromine atom and a Boc-protected secondary amine. This structural arrangement makes it particularly useful in various synthetic applications.
Basic Identification Parameters
The compound is uniquely identified through several standard chemical identifiers as outlined below:
Parameter | Value |
---|---|
CAS Number | 828272-19-1 |
Molecular Formula | C₉H₁₈BrNO₂ |
IUPAC Name | tert-butyl N-(3-bromopropyl)-N-methylcarbamate |
Common Name | 3-Bromo-N-methyl-N-boc-propylamine |
Exact Mass | 251.05200 |
The chemical consists of a propyl chain with a terminal bromine atom, a nitrogen atom with methyl substitution, and a Boc (tert-butyloxycarbonyl) protecting group, which contains a tert-butyl group connected to a carbamate functionality .
Structural Features
The molecular structure features several key functional groups that define its chemical behavior:
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A terminal bromine atom on a propyl chain that serves as an excellent leaving group for nucleophilic substitution reactions
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A secondary amine protected by a Boc group, which prevents unwanted side reactions while maintaining the ability to be selectively deprotected
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The tert-butyl group providing steric hindrance that contributes to the stability of the Boc protection
This particular arrangement of functional groups makes the compound valuable in multistep organic syntheses where controlled reactivity is essential .
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-Bromo-N-methyl-N-boc-propylamine is crucial for its proper handling, storage, and application in synthetic procedures.
Physical Properties
The compound exhibits the following physical characteristics:
Property | Value |
---|---|
Molecular Weight | 252.14900 |
Appearance | Not specified in available data |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
Despite the absence of some physical property data, the compound is known to be stable under standard laboratory conditions when properly stored .
Chemical Properties and Behavior
The chemical behavior of 3-Bromo-N-methyl-N-boc-propylamine is characterized by the following properties:
Property | Value |
---|---|
LogP | 2.63830 |
PSA (Polar Surface Area) | 29.54000 |
Recommended Storage | -20°C |
The LogP value of 2.63830 indicates moderate lipophilicity, suggesting the compound has reasonable solubility in organic solvents and limited water solubility . The polar surface area of 29.54000 provides information about the compound's hydrogen bonding potential and its ability to permeate cell membranes.
The bromine terminus is particularly reactive toward nucleophiles, making it useful in alkylation reactions. Meanwhile, the Boc-protected amine remains relatively inert under mild conditions but can be selectively deprotected using acidic conditions.
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H312 | Harmful in contact with skin |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H332 | Harmful if inhaled |
H335 | May cause respiratory irritation |
These hazard statements highlight the potential risks associated with various exposure routes to the compound .
Precautionary Measures
To mitigate the risks associated with handling 3-Bromo-N-methyl-N-boc-propylamine, the following precautionary measures are recommended:
Precautionary Statement | Description |
---|---|
P264 | Wash thoroughly after handling |
P270 | Do not eat, drink or smoke when using this product |
P280 | Wear protective gloves/protective clothing/eye protection/face protection |
P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
P271 | Use only outdoors or in a well-ventilated area |
Additional response measures include:
Response Statement | Description |
---|---|
P301+P317 | IF SWALLOWED: Get medical help |
P330 | Rinse mouth |
P302+P352 | IF ON SKIN: Wash with plenty of water |
P317 | Get medical help |
P362+P364 | Take off contaminated clothing and wash it before reuse |
These precautionary statements provide essential guidance for safe handling and emergency response procedures .
Applications in Organic Synthesis
3-Bromo-N-methyl-N-boc-propylamine serves as a valuable reagent in various synthetic applications, particularly in the preparation of complex organic molecules.
As an Alkylating Agent
The compound functions as an effective alkylating agent due to its reactive bromine terminus. This makes it particularly useful in:
-
N-alkylation of heterocycles and other nitrogen-containing compounds
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O-alkylation of phenols and alcohols
-
S-alkylation of thiols and thiolates
-
C-alkylation in various carbon-carbon bond-forming reactions
The presence of the Boc-protected amine provides a masked amino functionality that can be revealed later in the synthetic sequence, enabling the creation of complex amino-functionalized molecules .
In Medicinal Chemistry and Drug Development
The compound finds application in the synthesis of pharmaceutically relevant compounds, particularly those requiring:
-
Controlled introduction of nitrogen-containing side chains
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Spacing groups of defined length (propyl linkers)
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Orthogonally protected functional groups
The ability to selectively deprotect the Boc group under acidic conditions while maintaining other functional groups makes it particularly valuable in multistep syntheses of complex drug candidates .
Reaction Conditions and Methodologies
Several synthetic methodologies employ 3-Bromo-N-methyl-N-boc-propylamine or its structural analogs. These approaches highlight the versatility of this reagent in different reaction conditions.
Alkylation Reactions
The compound has been utilized in alkylation reactions under various conditions:
Base | Solvent | Temperature | Duration | Application |
---|---|---|---|---|
Potassium carbonate | DMF | 70°C | 15h | Alkylation of phenolic oxygen atoms |
Potassium carbonate | Acetone | 65°C | 3h (microwave) | O-alkylation of substituted phenols |
Potassium carbonate/KI | DMF | 120°C | 6h | Alkylation of halogenated phenols |
These reaction conditions demonstrate the utility of the compound in different synthetic contexts, particularly in the functionalization of oxygen-containing substrates .
Related Compounds
Several structurally related compounds share similar reactive properties and synthetic applications with 3-Bromo-N-methyl-N-boc-propylamine.
Structural Analogs
The following compounds represent structural analogs with similar reactive properties:
Compound | CAS Number | Structural Difference |
---|---|---|
tert-Butyl (4-bromobutyl)carbamate | 164365-88-2 | Contains an unsubstituted NH and a four-carbon chain |
tert-Butyl (6-bromohexyl)carbamate | 142356-33-0 | Contains an unsubstituted NH and a six-carbon chain |
3-(Boc-amino)propyl bromide | 83948-53-2 | Contains an unsubstituted NH instead of N-methyl |
These analogs differ primarily in the substitution pattern on the nitrogen atom or the length of the alkyl chain, offering different spatial arrangements of the same functional groups .
Complementary Reagents
Other reagents that are often used in conjunction with 3-Bromo-N-methyl-N-boc-propylamine include:
-
Bases for deprotonation (potassium carbonate, sodium hydride, etc.)
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Nucleophiles for substitution reactions (amines, alcohols, thiols)
-
Acids for Boc deprotection (trifluoroacetic acid, HCl)
These complementary reagents expand the synthetic utility of 3-Bromo-N-methyl-N-boc-propylamine in complex synthetic sequences.
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